molecular formula C13H27NO3S B6046097 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine

2-(4-methylpentyl)-4-(propylsulfonyl)morpholine

Cat. No. B6046097
M. Wt: 277.43 g/mol
InChI Key: LABPAPXJBCQSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpentyl)-4-(propylsulfonyl)morpholine, also known as MPSPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-(propylsulfonyl)morpholine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy. In cardiovascular diseases, it has been shown to reduce oxidative stress and inflammation, as well as improve endothelial function. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine for lab experiments is its relatively low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, its synthesis method is complex and time-consuming, which may limit its use in large-scale studies. Additionally, more research is needed to determine its long-term safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential use in combination with other drugs. Additionally, more research is needed to determine its safety and efficacy in humans, as well as its potential for use in personalized medicine.
In conclusion, 2-(4-methylpentyl)-4-(propylsulfonyl)morpholine is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

2-(4-methylpentyl)-4-(propylsulfonyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 4-methylvaleraldehyde, followed by oxidation with potassium permanganate and sulfonation with propylsulfonyl chloride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2-(4-methylpentyl)-4-(propylsulfonyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, cardiovascular diseases, and neurological disorders. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-(4-methylpentyl)-4-propylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3S/c1-4-10-18(15,16)14-8-9-17-13(11-14)7-5-6-12(2)3/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABPAPXJBCQSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCOC(C1)CCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpentyl)-4-propylsulfonylmorpholine

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